

solubility of sodium sulfide in different organic solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Sodium sulfide

Cat. No.: B031361

[Get Quote](#)

An In-depth Technical Guide to the Solubility of **Sodium Sulfide** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of **sodium sulfide** (Na_2S) in various organic solvents. The information is intended to assist researchers, scientists, and professionals in drug development in understanding the behavior of this inorganic salt in non-aqueous environments, which is crucial for its application in organic synthesis and other industrial processes.

Executive Summary

Sodium sulfide, an important nucleophilic and reducing agent, exhibits varied and complex solubility behavior in organic solvents.^[1] Its solubility is largely dictated by the polarity of the solvent. While readily soluble in water, its solubility in organic media is generally limited and can be accompanied by chemical reactions, particularly in protic solvents like alcohols. This guide presents quantitative solubility data, details experimental protocols for solubility determination, and outlines analytical methods for sulfide quantification.

Quantitative Solubility Data

The solubility of **sodium sulfide** in organic solvents is a critical parameter for its use in chemical reactions. The following tables summarize the available quantitative data. It is

important to note that in many alcoholic solvents, **sodium sulfide** reacts to form sodium alkoxide and sodium hydrosulfide, which complicates direct solubility measurements.[2][3][4]

Table 1: Solubility of **Sodium Sulfide** in Alcohols

Solvent	Temperature (°C)	Solubility (g / 100 g of solvent)	Notes
Methanol	20	~5.1	Reacts to form sodium methoxide and sodium hydrosulfide. The total dissolved sodium sulfide and sodium methoxide concentration averages about 19.87 g per 100 g of methanol.[2][4]
Ethanol	20	~3.1	Reacts to form sodium ethoxide and sodium hydrosulfide. Solubility is generally lower than in methanol.[2][4]
2-Propanol	20, 35	Data not explicitly quantified, but solubility is low.	The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[3][4]
2-Methyl-1-propanol	20, 35	Reported to be less soluble than in methanol.	The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs.[2][3][4]

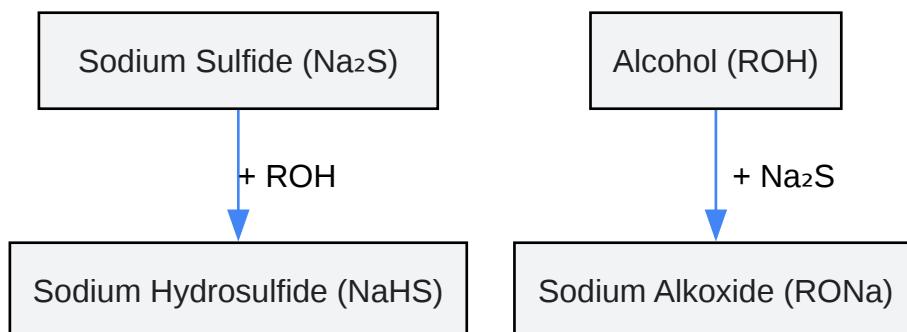

Benzyl Alcohol	20, 35	Reported to be less soluble than in methanol.	The reaction with the alcohol to form the corresponding alkoxide and hydrosulfide occurs. ^[2] ^{[3][4]}
----------------	--------	---	---

Table 2: Solubility of **Sodium Sulfide** in Other Organic Solvents

Solvent	Solubility	Notes
Dimethylformamide (DMF)	Good solubility	The polar nature of DMF facilitates the dissolution of sodium sulfide. ^[2]
Dimethyl Sulfoxide (DMSO)	Slightly soluble	Sodium hydrosulfide (NaHS), a related compound, has a solubility of approximately 3 mg/mL in DMSO. ^[5]
1,4-Dioxane	Lowers solubility when mixed with water	The addition of 1,4-dioxane to water decreases the solubility of sodium sulfide. ^[6]
Diethyl Ether	Insoluble	As a nonpolar solvent, ether cannot effectively solvate the sodium and sulfide ions. ^[2]
Hexane	Insoluble	Insoluble due to its nonpolar nature. ^[2]
Toluene	Insoluble	Insoluble due to its nonpolar nature. ^[2]

Chemical Reactivity in Alcohols

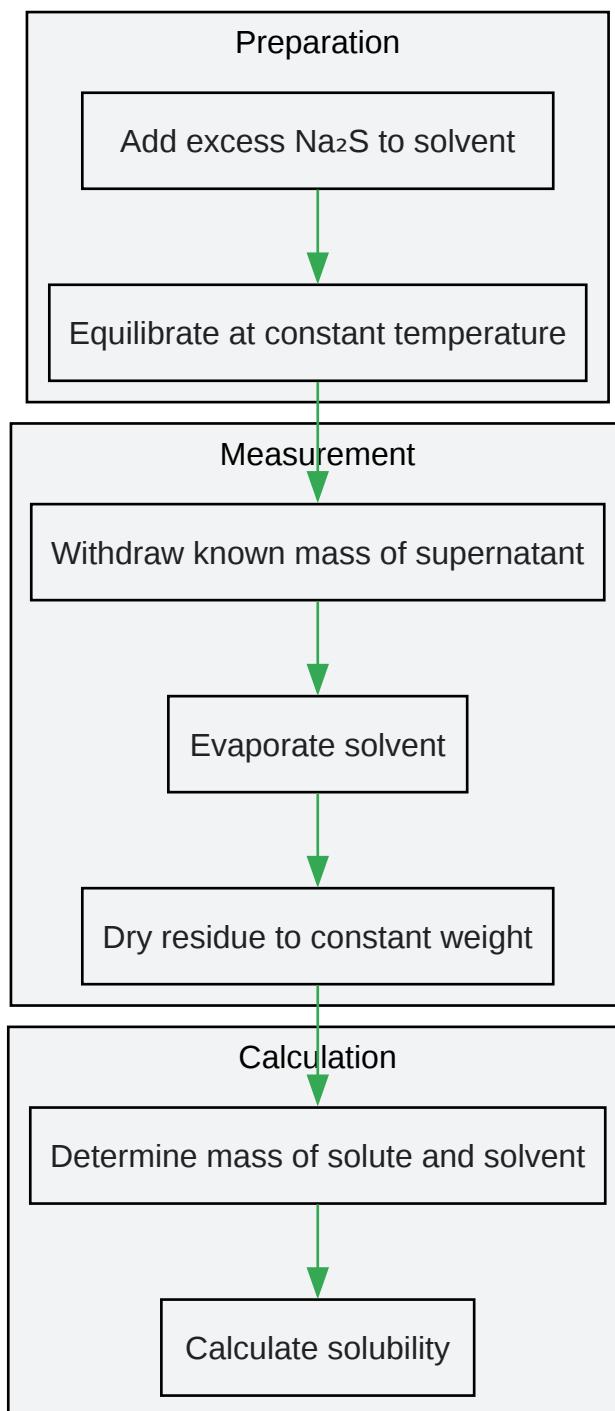
A crucial aspect of dissolving **sodium sulfide** in alcohols is its reactivity. The sulfide ion (S^{2-}) is a strong base and reacts with the alcohol (ROH) in an acid-base reaction to form sodium hydrosulfide ($NaHS$) and the corresponding sodium alkoxide ($RONa$).

[Click to download full resolution via product page](#)

Caption: Reaction of **Sodium Sulfide** with Alcohols.

Experimental Protocols

Accurate determination of **sodium sulfide** solubility requires robust experimental methods. Below are detailed protocols for commonly employed techniques.


Gravimetric Method for Solubility Determination

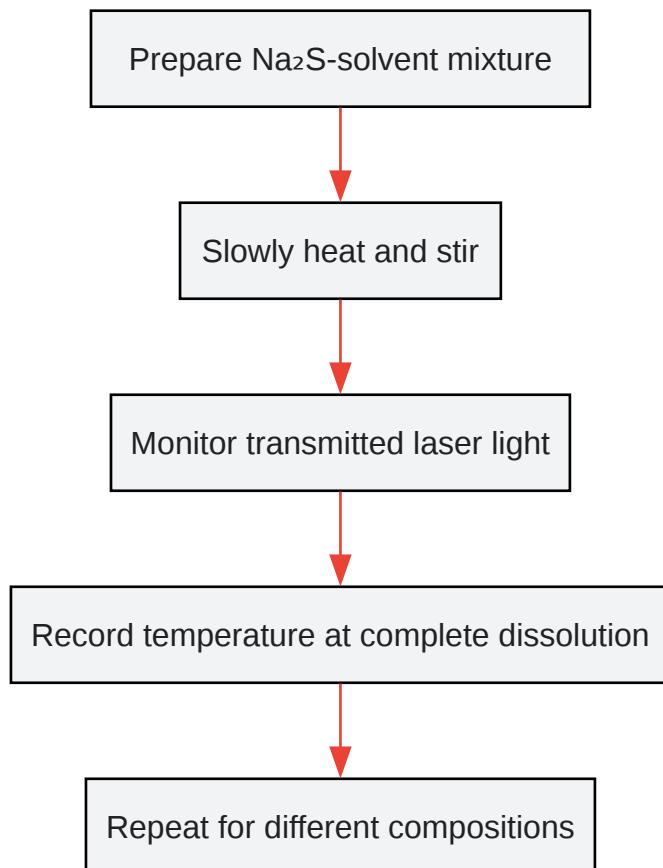
This method directly measures the mass of the solute dissolved in a known mass of a saturated solution.[7][8][9]

Protocol:

- Saturation: Add an excess amount of anhydrous **sodium sulfide** to a known volume of the organic solvent in a sealed, temperature-controlled vessel.
- Equilibration: Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours).
- Sampling: Carefully withdraw a known mass of the supernatant liquid, ensuring no solid particles are transferred. This can be achieved by filtration or centrifugation.
- Evaporation: Place the weighed sample in a pre-weighed evaporating dish.
- Drying: Heat the dish to evaporate the solvent completely. The residue should be dried to a constant weight in an oven at an appropriate temperature.

- Calculation: The mass of the dissolved **sodium sulfide** is the final weight of the dish and residue minus the initial weight of the empty dish. The mass of the solvent is the weight of the solution sample minus the mass of the dissolved **sodium sulfide**. Solubility is then expressed as grams of solute per 100 grams of solvent.

[Click to download full resolution via product page](#)


Caption: Gravimetric Method Workflow.

Synthetic Method with Laser Monitoring

This is a dynamic method where the dissolution of a known amount of solute in a known amount of solvent is monitored as the temperature is changed. The temperature at which the last solid particle dissolves is the saturation temperature.[6][10][11][12][13][14]

Protocol:

- Sample Preparation: A precise amount of **sodium sulfide** and the organic solvent are placed in a sealed, stirred vessel.
- Heating and Monitoring: The mixture is slowly heated while being stirred. A laser beam is passed through the sample, and the transmitted light is measured by a detector.
- Endpoint Detection: As the solute dissolves, the amount of transmitted light increases. The point at which the transmitted light intensity reaches a maximum and stabilizes corresponds to the complete dissolution of the solid.
- Data Recording: The temperature at this endpoint is recorded as the saturation temperature for that specific composition.
- Varying Composition: The experiment is repeated with different compositions of solute and solvent to generate a solubility curve over a range of temperatures.

[Click to download full resolution via product page](#)

Caption: Synthetic Method Workflow.

Analytical Methods for Sulfide Quantification

To determine the concentration of sulfide in solution, especially when reaction occurs, the following analytical methods are recommended.

Iodometric Titration

This is an accurate method for determining sulfide concentrations above 1 mg/L in the absence of other reducing agents.[15][16][17][18][19][20]

Protocol:

- Reagent Preparation: Prepare standard solutions of iodine (e.g., 0.025 N) and sodium thiosulfate (e.g., 0.025 N), and a starch indicator solution.

- **Sample Preparation:** An aliquot of the sulfide-containing solution is added to an excess of the standard iodine solution in an acidic medium. The iodine oxidizes the sulfide to elemental sulfur.
- **Titration:** The excess, unreacted iodine is then titrated with the standard sodium thiosulfate solution.
- **Endpoint Detection:** A starch indicator is added as the endpoint is approached, which forms a blue complex with iodine. The endpoint is reached when the blue color disappears.
- **Calculation:** The amount of sulfide is calculated from the difference between the initial amount of iodine and the amount of excess iodine determined by the thiosulfate titration.

Methylene Blue Method

This is a colorimetric method suitable for low concentrations of sulfide (0.1 to 20.0 mg/L).[\[1\]](#)[\[18\]](#)
[\[21\]](#)[\[22\]](#)[\[23\]](#)

Protocol:

- **Color Development:** In an acidic solution, the sample is reacted with N,N-dimethyl-p-phenylenediamine and a ferric chloride solution. This reaction produces the methylene blue dye, which has a color intensity proportional to the sulfide concentration.
- **Interference Removal:** Ammonium phosphate is added after color development to remove the color from the excess ferric chloride.
- **Spectrophotometry:** The absorbance of the solution is measured at 664 nm using a spectrophotometer.
- **Quantification:** The sulfide concentration is determined by comparing the absorbance to a calibration curve prepared from standard sulfide solutions.

Conclusion

The solubility of **sodium sulfide** in organic solvents is a multifaceted topic, influenced by solvent polarity and the reactivity of the sulfide ion. For nonpolar solvents, **sodium sulfide** is essentially insoluble. In polar aprotic solvents like DMF, it exhibits good solubility. In protic

solvents such as alcohols, dissolution is accompanied by a chemical reaction, which must be taken into account during experimental design and data interpretation. The selection of an appropriate experimental method for solubility determination and a suitable analytical technique for sulfide quantification is paramount for obtaining accurate and reliable data. This guide provides the foundational knowledge and protocols to aid researchers in their work with **sodium sulfide** in organic media.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NEMI Method Summary - 4500-S2- D [nemi.gov]
- 2. Is Sodium Sulfide Soluble? Detailed Analysis [jamgroupco.com]
- 3. Solubility of Sodium Sulfide in Alcohols | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. asianpubs.org [asianpubs.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. pharmacyjournal.info [pharmacyjournal.info]
- 9. pharmajournal.net [pharmajournal.net]
- 10. An Automated System for Determining Drug Solubility Based on Laser Monitoring Technique: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Applications of laser in the field of chemical solubility determination [opg.optica.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. nemi.gov [nemi.gov]
- 16. NEMI Method Summary - 4500-S2- F [nemi.gov]

- 17. epa.gov [epa.gov]
- 18. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. scribd.com [scribd.com]
- 20. sk.hach.com [sk.hach.com]
- 21. aquaphoenixsci.com [aquaphoenixsci.com]
- 22. downloads.regulations.gov [downloads.regulations.gov]
- 23. www2.gov.bc.ca [www2.gov.bc.ca]
- To cite this document: BenchChem. [solubility of sodium sulfide in different organic solvents]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b031361#solubility-of-sodium-sulfide-in-different-organic-solvents\]](https://www.benchchem.com/product/b031361#solubility-of-sodium-sulfide-in-different-organic-solvents)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com